1-Boc-4-allyl-4-piperidinecarboxylic Acid
Overview
Description
1-Boc-4-allyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an allyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
1-Boc-4-allyl-4-piperidinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-allyl-4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Boc-4-allyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding saturated piperidine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further functionalization through nucleophilic substitution reactions.
Addition: The allyl group can participate in various addition reactions, such as hydroboration-oxidation to form alcohols or hydrosilylation to form silanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group with m-CPBA would yield an epoxide, while reduction with LiAlH4 would produce a saturated piperidine derivative .
Scientific Research Applications
1-Boc-4-allyl-4-piperidinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structural features make it a valuable building block for designing molecules with specific biological activities.
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile starting material for creating molecules with therapeutic potential.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-allyl-4-piperidinecarboxylic acid depends on its specific applicationThe presence of the Boc protecting group can influence the compound’s reactivity and stability, while the allyl group can participate in various chemical reactions that modulate its biological activity .
Comparison with Similar Compounds
1-Boc-4-allyl-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1-Boc-4-benzyl-4-piperidinecarboxylic acid: This compound has a benzyl group instead of an allyl group, which can affect its reactivity and biological activity.
1-Boc-4-piperidinecarboxylic acid: This compound lacks the allyl group, making it less versatile in terms of chemical transformations.
4-allyl-4-piperidinecarboxylic acid: This compound lacks the Boc protecting group, which can make it more reactive but less stable under certain conditions.
The uniqueness of this compound lies in its combination of the Boc protecting group and the allyl group, which provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKWOXHHSBNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625862 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-70-8 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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